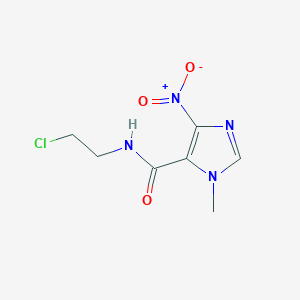
N-(2-Chloroethyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloroethyl group, a nitro group, and an imidazole ring, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 1-methyl-4-nitroimidazole with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to further reactions to introduce the carboxamide group, completing the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and specific reaction conditions, such as temperature and pressure control, ensures efficient production while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloroethyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloroethyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
Aplicaciones Científicas De Investigación
N-(2-Chloroethyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes
Mecanismo De Acción
The mechanism of action of N-(2-Chloroethyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparación Con Compuestos Similares
Similar Compounds
Carmustine (BCNU): Another alkylating agent used in cancer treatment.
Lomustine: Similar in structure and used for similar therapeutic purposes.
Fotemustine: A newer drug in the same category under clinical trials.
Uniqueness
N-(2-Chloroethyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for targeted modifications, making it a versatile compound for various applications .
Propiedades
Número CAS |
7464-69-9 |
|---|---|
Fórmula molecular |
C7H9ClN4O3 |
Peso molecular |
232.62 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-3-methyl-5-nitroimidazole-4-carboxamide |
InChI |
InChI=1S/C7H9ClN4O3/c1-11-4-10-6(12(14)15)5(11)7(13)9-3-2-8/h4H,2-3H2,1H3,(H,9,13) |
Clave InChI |
WFRQZFZIQRLMOT-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=C1C(=O)NCCCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


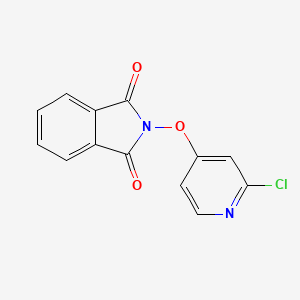
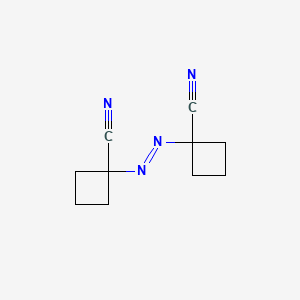

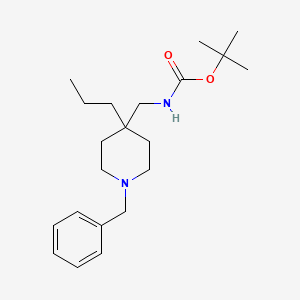
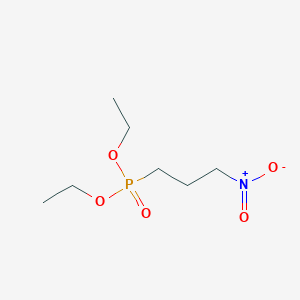

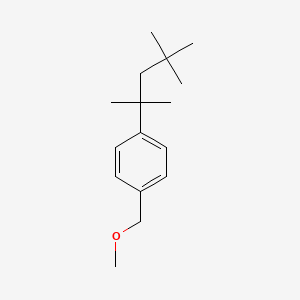



![2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B13993154.png)
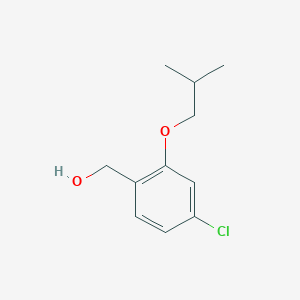
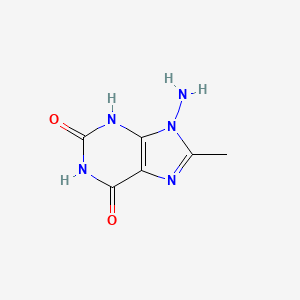
![4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine](/img/structure/B13993183.png)
